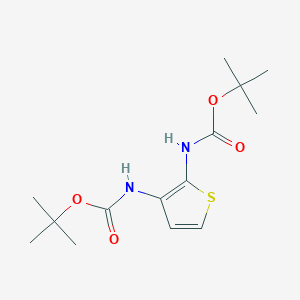
N2,N3-Di-Boc-thiophene-2,3-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N2,N3-Di-Boc-thiophene-2,3-diamine is a chemical compound with the molecular formula C14H22N2O4S. It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of two tert-butoxycarbonyl (Boc) protecting groups attached to the nitrogen atoms at positions 2 and 3 of the thiophene ring. This compound is primarily used in research and development settings .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N2,N3-Di-Boc-thiophene-2,3-diamine typically involves the protection of thiophene-2,3-diamine with Boc anhydride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
This would include optimizing reaction conditions to improve yield and purity, as well as implementing efficient purification techniques to ensure the compound meets industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
N2,N3-Di-Boc-thiophene-2,3-diamine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the Boc protecting groups, yielding thiophene-2,3-diamine.
Substitution: The Boc groups can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents like trifluoroacetic acid (TFA) or hydrochloric acid in methanol are commonly employed.
Substitution: Various nucleophiles can be used to substitute the Boc groups, depending on the desired product.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiophene-2,3-diamine.
Substitution: Thiophene derivatives with different functional groups.
Applications De Recherche Scientifique
N2,N3-Di-Boc-thiophene-2,3-diamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mécanisme D'action
The mechanism of action of N2,N3-Di-Boc-thiophene-2,3-diamine is primarily related to its ability to interact with various molecular targets. The Boc protecting groups can be removed under acidic conditions, revealing the active thiophene-2,3-diamine moiety. This moiety can then participate in various biochemical pathways, potentially interacting with enzymes, receptors, or other proteins to exert its effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophene-2,3-diamine: The parent compound without Boc protection.
N2-Boc-thiophene-2,3-diamine: A mono-protected derivative.
N3-Boc-thiophene-2,3-diamine: Another mono-protected derivative.
Uniqueness
N2,N3-Di-Boc-thiophene-2,3-diamine is unique due to the presence of two Boc protecting groups, which provide enhanced stability and solubility compared to its mono-protected or unprotected counterparts. This makes it particularly useful in synthetic chemistry, where protecting groups are often employed to control reactivity and selectivity in multi-step synthesis.
Propriétés
Formule moléculaire |
C14H22N2O4S |
|---|---|
Poids moléculaire |
314.40 g/mol |
Nom IUPAC |
tert-butyl N-[2-[(2-methylpropan-2-yl)oxycarbonylamino]thiophen-3-yl]carbamate |
InChI |
InChI=1S/C14H22N2O4S/c1-13(2,3)19-11(17)15-9-7-8-21-10(9)16-12(18)20-14(4,5)6/h7-8H,1-6H3,(H,15,17)(H,16,18) |
Clé InChI |
DHIUHHQCRHSQSQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=C(SC=C1)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















